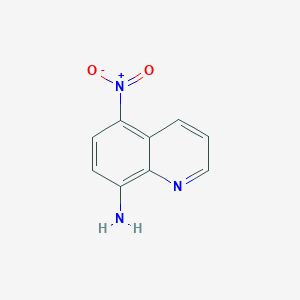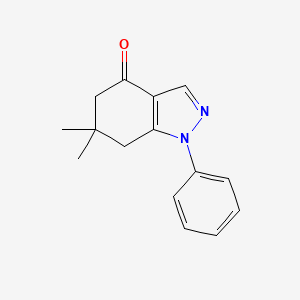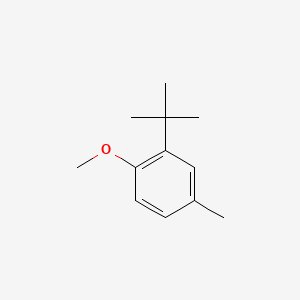
1,3-di(propan-2-yl)imidazol-1-ium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-di(propan-2-yl)imidazol-1-ium;bromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(propan-2-yl)imidazol-1-ium;bromide can be achieved through several methods. One common method involves the alkylation of imidazole with an appropriate alkyl halide. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction conditions may vary, but a typical procedure involves heating the reaction mixture to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-di(propan-2-yl)imidazol-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coordination Chemistry: Metal salts, such as palladium chloride or nickel acetate, are used in coordination reactions.
Major Products Formed
Substitution Reactions: The major products are the corresponding halide salts, such as 1,3-di(propan-2-yl)imidazol-1-ium;chloride or 1,3-di(propan-2-yl)imidazol-1-ium;iodide.
Oxidation and Reduction: The products depend on the specific redox reaction but may include various imidazolium derivatives.
Coordination Chemistry: The products are metal complexes with imidazolium ligands.
Wissenschaftliche Forschungsanwendungen
1,3-di(propan-2-yl)imidazol-1-ium;bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-di(propan-2-yl)imidazol-1-ium;bromide involves its interaction with molecular targets through coordination or ionic interactions. The imidazolium ring can stabilize transition states in catalytic reactions, enhancing the efficiency of the process . In biological systems, the compound can interact with cellular components, potentially affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-di(propan-2-yl)imidazol-1-ium;chloride
- 1,3-di(propan-2-yl)imidazol-1-ium;iodide
- 1,3-di(propan-2-yl)imidazol-1-ium;fluoride
Uniqueness
1,3-di(propan-2-yl)imidazol-1-ium;bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other halide salts. The bromide ion can participate in specific substitution reactions that may not be as efficient with other halides .
Eigenschaften
CAS-Nummer |
429641-40-7 |
|---|---|
Molekularformel |
C9H17BrN2 |
Molekulargewicht |
233.15 g/mol |
IUPAC-Name |
1,3-di(propan-2-yl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C9H17N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MLHLULZHWYTZDP-UHFFFAOYSA-M |
SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
Kanonische SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
Key on ui other cas no. |
429641-40-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






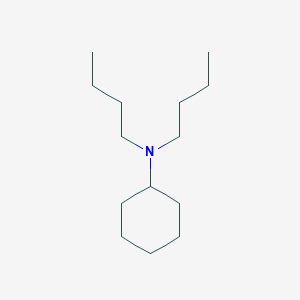
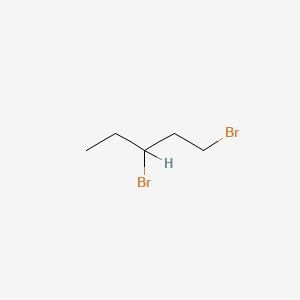
![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)
